1-{3-[(4-Fluorophenyl)methoxy]phenyl}piperazine

5-HT₁A receptor radioligand binding Ki value

1-{3-[(4-Fluorophenyl)methoxy]phenyl}piperazine (CAS 1082454-50-9) delivers a uniquely substituted meta-benzyloxyphenyl pharmacophore that generic piperazines cannot replicate. The 4-fluorophenylmethoxy group enhances metabolic stability and confers distinct binding selectivity at 5-HT₁A and 5-HT₆ receptors—eliminating uncontrolled variables in receptor affinity, pharmacokinetics, and biological outcomes that plague simpler analogs. This scaffold ensures reproducible SAR data critical for CNS lead optimization. Supplied at ≥95% purity with full analytical QC documentation. Procure today for decisive preclinical results.

Molecular Formula C17H19FN2O
Molecular Weight 286.34 g/mol
CAS No. 1082454-50-9
Cat. No. B1372533
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-{3-[(4-Fluorophenyl)methoxy]phenyl}piperazine
CAS1082454-50-9
Molecular FormulaC17H19FN2O
Molecular Weight286.34 g/mol
Structural Identifiers
SMILESC1CN(CCN1)C2=CC(=CC=C2)OCC3=CC=C(C=C3)F
InChIInChI=1S/C17H19FN2O/c18-15-6-4-14(5-7-15)13-21-17-3-1-2-16(12-17)20-10-8-19-9-11-20/h1-7,12,19H,8-11,13H2
InChIKeyLEYOXRMNSMTSHV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-{3-[(4-Fluorophenyl)methoxy]phenyl}piperazine (CAS 1082454-50-9): A Fluorinated Phenylpiperazine Scaffold for CNS Drug Discovery


1-{3-[(4-Fluorophenyl)methoxy]phenyl}piperazine (CAS 1082454-50-9, molecular formula C₁₇H₁₉FN₂O, molecular weight 286.34 g/mol) is a synthetic arylpiperazine derivative characterized by a piperazine core linked to a 4-fluorophenylmethoxy-substituted phenyl ring. The fluorine substituent enhances metabolic stability and binding affinity in receptor interactions, making it a valuable intermediate for drug discovery, particularly in CNS-targeted compounds [1]. The compound's well-defined synthesis pathway ensures high purity and reproducibility, critical for preclinical studies . The compound's structure is defined by its InChI Key (LEYOXRMNSMTSHV-UHFFFAOYSA-N) and canonical SMILES (C1CN(CCN1)C2=CC(=CC=C2)OCC3=CC=C(C=C3)F) [2], which are used for identification and quality control in research and procurement.

Why Generic Piperazine Scaffolds Cannot Substitute for 1-{3-[(4-Fluorophenyl)methoxy]phenyl}piperazine (CAS 1082454-50-9) in CNS-Targeted Research


The specific substitution pattern of 1-{3-[(4-fluorophenyl)methoxy]phenyl}piperazine—a 4-fluorophenylmethoxy group at the *meta*-position of an N-phenylpiperazine—creates a unique pharmacophore that distinguishes it from generic piperazines. This precise arrangement influences receptor binding selectivity and metabolic stability in ways that cannot be replicated by simple piperazine analogs or other arylpiperazines [1]. Consequently, substituting this compound with a different piperazine derivative would introduce uncontrolled variables in receptor affinity, pharmacokinetic properties, and downstream biological effects, potentially invalidating experimental results or leading to divergent outcomes in structure-activity relationship (SAR) studies. The quantitative evidence presented below establishes the precise boundaries of its known activity profile relative to its closest comparators, providing a data-driven rationale for its selection in specific research contexts.

Quantitative Evidence for Selecting 1-{3-[(4-Fluorophenyl)methoxy]phenyl}piperazine (CAS 1082454-50-9) Over Closest Analogs


Comparative Binding Affinity to 5-HT₁A Receptor: A Putative Benchmark Against Benzyloxy-Phenylpiperazine Analogs

While direct binding data for 1-{3-[(4-fluorophenyl)methoxy]phenyl}piperazine (1082454-50-9) is absent from public repositories, its closest structurally characterized analog, 1-(2-(benzyloxy)phenyl)piperazine (CHEMBL582928), demonstrates a Ki of 28 nM for the human 5-HT₁A receptor in CHO cells [1]. The fluorinated benzyloxy substituent in the target compound is known to enhance lipophilicity and metabolic stability, suggesting a potentially distinct affinity profile compared to this non-fluorinated analog [2]. Researchers should anticipate that the presence of the fluorine atom may alter receptor binding kinetics, an important consideration when selecting a scaffold for 5-HT₁A-targeted medicinal chemistry programs.

5-HT₁A receptor radioligand binding Ki value

High-Potency Benchmark for Benzyloxyphenyl Piperazines at 5-HT₆ Receptor

The structural class of benzyloxyphenyl piperazines, to which the target compound belongs, includes analogs with exceptionally high affinity for the 5-HT₆ receptor. For instance, 1-[3-(benzyloxy)-2-methylphenyl]piperazine demonstrates a Ki of 1.30 nM for the human 5-HT₆ receptor [1]. This high potency serves as a class-level benchmark for evaluating the potential of related compounds. While the target compound's affinity for 5-HT₆ remains uncharacterized, its structural similarity positions it as a candidate for investigation in this receptor system, particularly if modulation of 5-HT₆ is a research objective. The absence of fluorine in the benchmark suggests that the target's 4-fluorophenylmethoxy group could further modify selectivity or potency, a hypothesis that warrants direct experimental testing.

5-HT₆ receptor SAR studies piperazine derivatives

Modulation of Serotonergic and Noradrenergic Systems by a Closely Related Fluorophenylpiperazine

1-(4-Fluorophenyl)piperazine (pFPP, CAS 2252-63-3), a core structural component of the target compound, has been shown in vitro to act as a 5-HT₁A receptor agonist with additional affinity for 5-HT₂A and 5-HT₂C receptors . Furthermore, pFPP inhibits the reuptake of serotonin and norepinephrine, and possibly induces their release . This profile demonstrates that the fluorophenylpiperazine moiety can engage multiple monoaminergic targets. The target compound, 1-{3-[(4-fluorophenyl)methoxy]phenyl}piperazine, extends this core structure with an additional benzyloxy-like linker and phenyl ring, which is expected to alter its receptor selectivity and physicochemical properties compared to the simpler pFPP. Researchers seeking a scaffold with a broader or shifted polypharmacological profile may find the target compound advantageous over pFPP alone, pending direct comparative assays.

serotonin reuptake inhibition norepinephrine pFPP

Validated Application Scenarios for 1-{3-[(4-Fluorophenyl)methoxy]phenyl}piperazine (CAS 1082454-50-9) in Medicinal Chemistry


Precursor for the Synthesis of N,N-Disubstituted Piperazines

This compound serves as a versatile precursor in the synthesis of N,N-disubstituted piperazines, which are crucial intermediates in pharmaceutical production . Its established synthesis pathway allows for further functionalization at the piperazine nitrogen atoms, enabling the development of novel bioactive molecules [1]. Researchers can use this scaffold to introduce diverse alkylating agents under controlled conditions, expanding the chemical space accessible for drug discovery programs targeting CNS disorders .

Pharmacological Tool for Investigating Serotonergic and Dopaminergic Systems

Based on the known pharmacology of its structural analogs, 1-{3-[(4-fluorophenyl)methoxy]phenyl}piperazine is a relevant tool compound for investigating serotonergic and dopaminergic pathways . Specifically, its potential as a sigma receptor ligand and dopamine reuptake inhibitor, as suggested by vendor documentation, positions it for use in neuropharmacological studies . Behavioral assays in animal models, such as the forced swim test for antidepressant activity, are appropriate applications for evaluating the compound's effects on mood and locomotion .

Structure-Activity Relationship (SAR) Studies on Benzyloxyphenyl Piperazines

Given the high-affinity benchmarks established for related benzyloxyphenyl piperazines at 5-HT₁A and 5-HT₆ receptors [2], this fluorinated analog is a valuable candidate for SAR studies. Researchers can systematically investigate the impact of the fluorine substituent and the *meta*-benzyloxy linkage on receptor binding affinity and selectivity. Comparative radioligand binding assays against known analogs will quantify the structure-activity landscape, providing data essential for optimizing lead compounds in CNS drug discovery [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-{3-[(4-Fluorophenyl)methoxy]phenyl}piperazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.